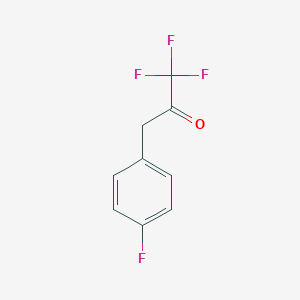

3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

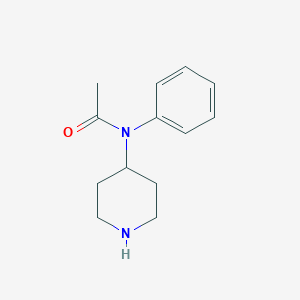

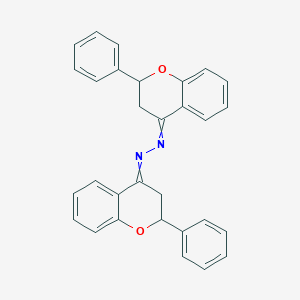

The compound “3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone” is an organic molecule that contains a ketone functional group (indicated by the “one” in “propanone”) and a fluorophenyl group (a phenyl ring with a fluorine atom attached). The presence of multiple fluorine atoms suggests that this compound might have interesting chemical properties, as fluorine is highly electronegative and can significantly influence the chemical behavior of the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the fluorine atoms and the formation of the ketone group in separate steps. Fluorination of organic compounds is a well-studied field and there are many methods available, including the use of elemental fluorine or various fluorinating reagents . The formation of the ketone group could potentially be achieved through oxidation of a secondary alcohol .Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electronegativity of the fluorine atoms and the presence of the ketone group. The carbon-fluorine bonds would be polar, and the molecule might exhibit dipole-dipole interactions. The exact structure would need to be determined through experimental methods such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the ketone group and the fluorine atoms. Ketones are known to undergo a variety of reactions, including nucleophilic addition and reduction . The carbon-fluorine bonds are relatively stable, but can be activated under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase the compound’s stability and change its boiling and melting points compared to similar compounds without fluorine .科学的研究の応用

Synthesis and Material Science Applications

Fluorinated compounds, such as "3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone," are pivotal in the synthesis of advanced materials and pharmaceuticals due to their unique chemical properties. Research by Qiu et al. (2009) demonstrates a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, highlighting the importance of fluorinated intermediates in pharmaceutical synthesis (Qiu, Gu, Zhang, & Xu, 2009). Additionally, advancements in fluoroalkylation reactions, as reviewed by Song et al. (2018), showcase the role of fluorine-containing functionalities in developing new pharmaceuticals, agrochemicals, and functional materials, emphasizing the significance of fluorinated compounds in green chemistry (Song, Han, Zhao, & Zhang, 2018).

Environmental Studies and Degradation

Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, underscoring the environmental persistence and potential risks associated with fluorinated substances. This research is crucial for understanding the environmental fate and effects of fluorinated precursors and their degradation products (Liu & Avendaño, 2013).

Advanced Functional Materials

Research into fluorescent chemosensors based on fluorinated compounds, such as those discussed by Roy (2021), reveals the application of fluorophores in detecting various analytes, highlighting the versatility of fluorinated molecules in sensor technology (Roy, 2021). Furthermore, Shen et al. (2015) review advances in C-F bond activation of aliphatic fluorides, presenting new methodologies for the synthesis of fluorinated building blocks, which are essential for the development of novel materials and pharmaceuticals (Shen, Huang, Liu, Xiao, Chen, & Guo, 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEDPCRQZJYHIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568438 |

Source

|

| Record name | 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1735-92-8 |

Source

|

| Record name | 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。